molecular formula C13H17NO2 B12638124 N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbut-2-enamide CAS No. 921607-21-8

N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbut-2-enamide

Cat. No.: B12638124
CAS No.: 921607-21-8
M. Wt: 219.28 g/mol
InChI Key: ITAIDFOIVHSPNR-UHFFFAOYSA-N
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Description

N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbut-2-enamide is a bioactive amide derivative first isolated from the ethyl acetate extract of Citrus aurantium (枳实, immature bitter orange) in 2015 . Structurally, it features a 4-hydroxyphenylethylamine moiety linked to a 3-methylbut-2-enoyl group (Figure 1). Its molecular formula is C₁₄H₁₇NO₂ (molecular weight: 231.29 g/mol). Key spectroscopic data, including novel ¹H- and ¹³C-NMR assignments, were reported upon its discovery, distinguishing it from other Citrus-derived compounds .

Properties

CAS No.

921607-21-8

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

N-[2-(4-hydroxyphenyl)ethyl]-3-methylbut-2-enamide

InChI

InChI=1S/C13H17NO2/c1-10(2)9-13(16)14-8-7-11-3-5-12(15)6-4-11/h3-6,9,15H,7-8H2,1-2H3,(H,14,16)

InChI Key

ITAIDFOIVHSPNR-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)NCCC1=CC=C(C=C1)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbut-2-enamide typically involves the reaction of 4-hydroxyphenethylamine with 3-methylbut-2-enoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of automated systems for monitoring and controlling the reaction parameters further enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbut-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the amide moiety can be reduced to form amines.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbut-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbut-2-enamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The compound’s structure allows it to participate in redox reactions, influencing cellular processes such as oxidative stress and inflammation.

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties of N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbut-2-enamide and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound (Target) C₁₄H₁₇NO₂ 231.29 α,β-unsaturated enamide; 4-hydroxyphenylethyl chain
N-[2-(4-Hydroxyphenyl)ethyl]-4-methylpentanamide (8h) C₁₄H₂₁NO₂ 235.33 Saturated pentanamide; 4-methyl substitution
4-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]but-2-enamide C₁₉H₂₁NO₄ 335.38 Extended unsaturated chain; 3-methoxy-4-hydroxyphenyl
Compound 29f (Estrogen receptor degrader) C₃₁H₂₉F₃N₂O₅S 621.16* Bicyclo[2.2.1]heptene core; trifluoroethyl sulfamoyl group

*Calculated for [M+Na]⁺

Key Observations :

  • Unsaturation vs. Saturation : The target compound’s α,β-unsaturated enamide (but-2-enamide) contrasts with the saturated acyl chain in 8h. This unsaturation likely enhances electrophilicity, influencing reactivity or protein binding .
  • Substituent Effects: The methoxyphenol group in the C₁₉H₂₁NO₄ analog may improve antioxidant capacity compared to the target’s simpler hydroxyphenyl group.

Spectroscopic and Fragmentation Patterns

Table 2: EI-MS Fragmentation Data

Compound Molecular Ion (m/z) Base Peak (m/z) Notable Fragments
This compound (8g) 219 120 83 (C₅H₇O⁺), 100 (C₆H₈O₂⁺)
N-[2-(4-Hydroxyphenyl)ethyl]-4-methylpentanamide (8h) 235 120 116 (C₇H₁₂O⁺), 99 (C₆H₁₁O⁺)

Analysis :

  • Both compounds share a base peak at m/z 120, likely corresponding to the 4-hydroxyphenylethylamine fragment ([C₈H₁₀NO]⁺), indicating conserved cleavage of the amide bond.
  • The target compound (8g) shows prominent fragments at m/z 83 (3-methylbut-2-enoyl group) and m/z 100 (loss of C₃H₅ from the acyl chain), absent in 8h, highlighting the influence of unsaturation on fragmentation .

Biological Activity

N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbut-2-enamide, also known as a derivative of N-cinnamoyltyramine, has garnered attention in pharmacological research for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H15NOC_{12}H_{15}NO with a molecular weight of approximately 201.25 g/mol. The compound features a hydroxyphenyl group and an amide functional group, which contribute to its reactivity and biological activities.

Biological Activities

This compound exhibits several notable biological activities:

  • Antioxidant Properties : The compound has demonstrated significant antioxidant activity, which is crucial in mitigating oxidative stress and preventing cellular damage associated with various diseases.
  • Anti-inflammatory Effects : Research indicates that it may possess anti-inflammatory properties, potentially useful in treating inflammatory conditions.
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit certain cancer cell lines, making it a candidate for further investigation in cancer therapy.

Understanding the mechanisms through which this compound exerts its biological effects is essential for its therapeutic application:

  • Interaction with Biological Targets : The compound interacts with various biological targets, influencing pathways related to inflammation and cell proliferation. For instance, it may modulate the activity of certain enzymes involved in oxidative stress responses.
  • Inhibition of Key Pathways : There is evidence that it may inhibit pathways related to tumor growth and survival, although specific targets remain to be fully elucidated.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is helpful:

Compound NameMolecular FormulaKey Features
This compoundC₁₂H₁₅NOContains a methyl group; different biological activity profile
N-cinnamoyltyramineC₁₄H₁₅NO₂Known for antioxidant properties; shares similar structure
(E)-N-[2-(4-hydroxyphenyl)ethyl]-3-methylbut-2-enamideC₁₂H₁₅NOSimilar configuration but different side chains affecting reactivity

This table illustrates that while these compounds share structural similarities, their biological activities can differ significantly due to variations in functional groups and overall structure.

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound:

  • Antioxidant Activity Study : A study demonstrated that the compound exhibited a dose-dependent increase in antioxidant capacity when tested against free radicals, indicating its potential as a protective agent in oxidative stress-related diseases.
  • Anti-inflammatory Research : Another study highlighted its ability to reduce pro-inflammatory cytokines in vitro, suggesting a mechanism by which it could alleviate symptoms in inflammatory diseases.
  • Cancer Cell Line Inhibition : Preliminary screenings against various cancer cell lines showed that this compound could inhibit cell proliferation, warranting further investigation into its anticancer properties.

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